![molecular formula C18H19F3N4O2 B2870237 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea CAS No. 2415634-77-2](/img/structure/B2870237.png)
1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mecanismo De Acción
1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea works by irreversibly binding to the active site of BTK, preventing its activation and downstream signaling. This leads to inhibition of B-cell receptor signaling, which is critical for the survival and proliferation of B-cells. 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea has a high degree of selectivity for BTK, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea has been shown to inhibit BTK phosphorylation and downstream signaling in B-cells, leading to inhibition of cell survival and proliferation. 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea also disrupts the tumor microenvironment by inhibiting BTK signaling in stromal cells and immune cells. In addition, 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea has been shown to enhance the anti-tumor activity of chemotherapy and immunotherapy by sensitizing tumor cells to these treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea is its high degree of selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation of 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea is its irreversible binding to BTK, which may limit its use in certain clinical settings where rapid reversibility is desired.
Direcciones Futuras
There are several future directions for the development of 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea as a therapeutic agent. One potential application is in combination with other targeted therapies or immunotherapies, to enhance their anti-tumor activity. Another direction is the development of 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea analogs with improved pharmacokinetic properties or selectivity for other kinases in the B-cell receptor signaling pathway. Finally, 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea may have potential applications in other B-cell malignancies or autoimmune diseases where BTK signaling is dysregulated.
Métodos De Síntesis
The synthesis of 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea involves several steps, starting with the reaction of 4-(trifluoromethyl)pyridine-2-amine with ethyl 4-bromo-2-methoxybenzoate to form the intermediate compound, 1-(4-bromo-2-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-amine. This intermediate is then reacted with (3R)-3-aminopyrrolidine to form the key intermediate, 1-(4-bromo-2-methoxyphenyl)-3-[1-(4-trifluoromethyl)pyridin-2-yl]azetidin-3-amine. Finally, the target compound, 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea, is obtained by reacting the key intermediate with ethyl isocyanate.
Aplicaciones Científicas De Investigación
1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent anti-tumor activity both in vitro and in vivo. In CLL, 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea has been shown to induce apoptosis and inhibit proliferation of CLL cells, as well as disrupt the tumor microenvironment. In MCL, 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea has been shown to inhibit BTK signaling and induce cell death in MCL cells. In DLBCL, 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea has been shown to enhance the anti-tumor activity of chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-2-27-15-5-3-13(4-6-15)23-17(26)24-14-10-25(11-14)16-9-12(7-8-22-16)18(19,20)21/h3-9,14H,2,10-11H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLGLLBEDZQOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B2870154.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2870156.png)
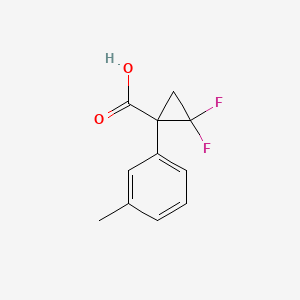
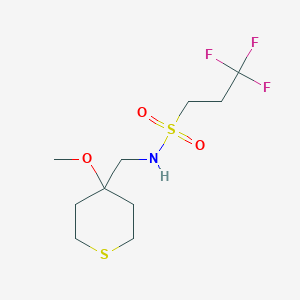
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2870163.png)
![4-methyl-5-[(methylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2870167.png)
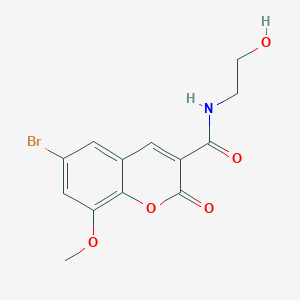

![[1-(2,4-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B2870170.png)
![2-Chloro-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride](/img/structure/B2870171.png)

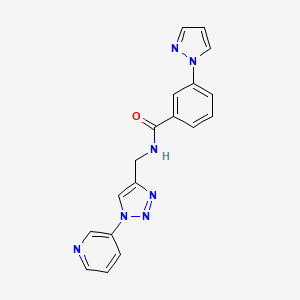
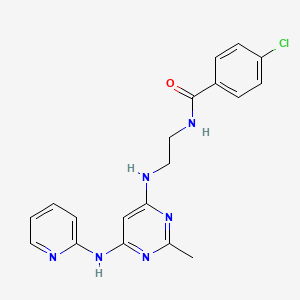
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride](/img/structure/B2870177.png)